Superior VEGFR-2 Potency Over Sunitinib in Cell-Free Kinase Assays
Vatalanib exhibits greater potency against VEGFR-2 (KDR) compared to the multi-kinase inhibitor sunitinib in standardized cell-free kinase assays. Vatalanib inhibits VEGFR-2 with an IC50 of 37 nM, representing a 2.16-fold improvement in potency over sunitinib, which has a reported VEGFR-2 IC50 of 80 nM in the same comparative dataset [1]. This differential in primary target engagement is a critical factor for researchers requiring maximal VEGFR-2 blockade at lower compound concentrations, potentially reducing off-target effects associated with higher dosing of less potent alternatives.
| Evidence Dimension | VEGFR-2 (KDR) Inhibition (IC50) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | Sunitinib: 80 nM |
| Quantified Difference | Vatalanib is 2.16-fold more potent (37 nM vs 80 nM) |
| Conditions | Cell-free kinase assay; data compiled from Selleckchem kinase inhibitor database |
Why This Matters
Higher potency at the primary target (VEGFR-2) allows for lower effective concentrations in experimental systems, which can minimize off-target kinase inhibition and associated cellular toxicity.
- [1] PMC4716646 Table 1. IC50 values for TK inhibitors inhibition in vitro (nM). Data compiled from Selleckchem.com kinase inhibitor database. View Source
